N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a piperidine ring, a benzyl group, and a quinazolinone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides.
Synthesis of the Quinazolinone Moiety: The quinazolinone structure can be formed through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the piperidine and quinazolinone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:
Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents to minimize production costs.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques like chromatography to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction may produce reduced piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Piperidine Derivatives: Compounds containing piperidine rings.
Benzylated Compounds: Compounds with benzyl groups.
Uniqueness
N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C37H37N5O4 |
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Molecular Weight |
615.7 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C37H37N5O4/c1-26-11-17-30(18-12-26)38-34(43)25-41-33-10-6-5-9-32(33)36(45)42(37(41)46)24-28-13-15-29(16-14-28)35(44)39-31-19-21-40(22-20-31)23-27-7-3-2-4-8-27/h2-18,31H,19-25H2,1H3,(H,38,43)(H,39,44) |
InChI Key |
BNSAKIYAUGPJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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